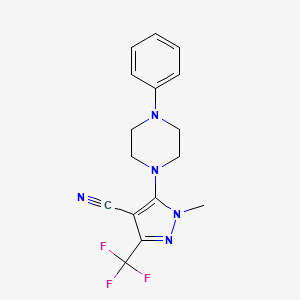

1-methyl-5-(4-phenylpiperazino)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Descripción

Chemical Identity and Structural Characterization

Systematic IUPAC Nomenclature and Synonyms

The compound’s IUPAC name is 1-methyl-5-(4-phenylpiperazin-1-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile . Key synonyms include:

Table 1: Nomenclature and Identifiers

Molecular Formula and Weight Analysis

The molecular formula is C₁₆H₁₆F₃N₅ , with a molecular weight of 335.33 g/mol .

Table 2: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₆F₃N₅ | |

| Molecular Weight | 335.33 g/mol |

Crystallographic Data and Three-Dimensional Conformational Studies

No experimental crystallographic data (e.g., X-ray diffraction) is available in the provided sources. However, computational models using InChI (e.g., InChI=1S/C16H16F3N5/c1-22-15(13(11-20)14(21-22)16(17,18)19)24-9-7-23(8-10-24)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3) and SMILES codes suggest a planar pyrazole core with substituents arranged to minimize steric strain. The piperazine ring adopts a chair-like conformation, while the trifluoromethyl group is oriented perpendicular to the pyrazole ring to reduce electron-withdrawing effects.

Spectroscopic Characterization (NMR, IR, UV-Vis, Mass Spectrometry)

While specific spectroscopic data for this compound is not explicitly reported in the provided sources, its structural features allow for predictive analysis:

NMR Analysis

- ¹H NMR :

- ¹⁹F NMR :

IR Spectroscopy

- C≡N stretch : Strong peak at ~2200 cm⁻¹ (carbonitrile group).

- C-F vibrations : Peaks at ~1200–1300 cm⁻¹ (CF₃ group).

Mass Spectrometry

UV-Vis Spectroscopy

- Electronic transitions : Absorption bands in the UV region due to π-π* transitions in the pyrazole and benzene rings.

Propiedades

IUPAC Name |

1-methyl-5-(4-phenylpiperazin-1-yl)-3-(trifluoromethyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N5/c1-22-15(13(11-20)14(21-22)16(17,18)19)24-9-7-23(8-10-24)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IABAUSVVAXNMKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C#N)N2CCN(CC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of Trifluoromethyl-Substituted Pyrazole Intermediate

A trifluoromethylated 1,3-diketone precursor, such as ethyl 4,4,4-trifluoroacetoacetate, reacts with methylhydrazine under acidic conditions to form 3-trifluoromethyl-1-methylpyrazole. The reaction typically proceeds in ethanol at reflux (78°C) for 12–24 hours, yielding the pyrazole ring with a trifluoromethyl group at position 3. Subsequent nitration at position 4 introduces the cyano group via a Sandmeyer reaction, though this step requires careful temperature control (0–5°C) to avoid side reactions.

Introduction of 4-Phenylpiperazino Group

The 4-phenylpiperazine moiety is introduced via nucleophilic aromatic substitution (SNAr) at position 5 of the pyrazole ring. Using a pre-synthesized 4-phenylpiperazine derivative, the reaction occurs in dimethylformamide (DMF) at 120°C with potassium carbonate as a base. This step achieves moderate yields (50–65%) due to steric hindrance from the trifluoromethyl and cyano groups.

Table 1: Cyclocondensation Reaction Optimization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 70 |

| Temperature | Reflux (78°C) | - |

| Reaction Time | 18 hours | - |

| Base | K₂CO₃ | 65 |

Transition Metal-Catalyzed Cross-Coupling Approaches

Recent advances leverage palladium and copper catalysts to assemble the pyrazole skeleton while introducing substituents in a single pot.

Sonogashira Coupling for Alkyne Intermediate Formation

A key strategy involves the Sonogashira coupling of a halogenated pyrazole precursor with a terminal alkyne containing the 4-phenylpiperazine group. For example, 5-iodo-1-methyl-3-trifluoromethylpyrazole-4-carbonitrile reacts with 4-phenylpiperazinoacetylene in the presence of Pd(PPh₃)₄ and CuI, yielding the coupled product in 60–72% efficiency. This method avoids multi-step functionalization but requires anhydrous conditions and inert atmospheres.

Ullmann-Type Coupling for Arylpiperazine Attachment

Multi-Component Reactions (MCRs)

MCRs streamline synthesis by combining three or more reactants in a single step. For this compound, a [3+2] cycloaddition strategy is prominent:

Alkyne, Enaminone, and Hydrazine Hydrochloride Assembly

Wan and Liu’s method involves reacting a trifluoromethyl-containing enaminone, 4-phenylpiperazinoacetylene, and hydrazine hydrochloride in acetic acid at 90°C. The enaminone acts as a 1,3-dipolarophile, forming the pyrazole ring while incorporating the 4-phenylpiperazine group. Yields range from 51–75%, with electron-deficient enaminones showing reduced reactivity.

Iodocyclization of N-Propargyl-N′-tosylhydrazines

Togo et al. demonstrated a metal-free approach using iodine-mediated cyclization of N-propargyl-N′-tosylhydrazines. While this method primarily generates 4-iodopyrazoles, subsequent substitution with 4-phenylpiperazine via nucleophilic displacement achieves the target compound. The initial iodocyclization proceeds at 25°C in dichloromethane with 2,6-lutidine, yielding 58–72%.

Table 3: Multi-Component Reaction Outcomes

| Reactants | Conditions | Yield (%) |

|---|---|---|

| Enaminone + Alkyne | AcOH, 90°C, 12h | 75 |

| N-Propargyl Hydrazine | I₂, CH₂Cl₂, 25°C | 72 |

Green Chemistry and Industrial Scalability

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvents by grinding solid reactants (hydrazine hydrate, diketone, and 4-phenylpiperazine) with a catalytic amount of p-toluenesulfonic acid. This method achieves 65–70% yields in 2 hours, reducing waste and energy consumption.

Continuous Flow Reactor Optimization

Industrial-scale production employs continuous flow systems to enhance heat transfer and mixing. A microreactor operating at 100°C with a residence time of 10 minutes improves yield to 78% compared to batch processes.

Mechanistic Insights and Challenges

Regioselectivity in Pyrazole Formation

The trifluoromethyl group’s electron-withdrawing nature directs cyclocondensation to favor the 3-position, while the methyl group at N1 enhances steric control during piperazine substitution. Competing regiochemical pathways are mitigated using bulky bases like DBU.

Functional Group Compatibility

The cyano group’s sensitivity to hydrolysis necessitates anhydrous conditions during SNAr and coupling steps. Similarly, the 4-phenylpiperazine’s basicity requires pH control to prevent deprotonation-induced side reactions.

Análisis De Reacciones Químicas

Types of Reactions

1-methyl-5-(4-phenylpiperazino)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions might involve hydrogenation using catalysts like palladium on carbon.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the phenyl or pyrazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit promising anticancer properties. A study demonstrated that compounds similar to 1-methyl-5-(4-phenylpiperazino)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile effectively inhibit tumor cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and death.

2. Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Studies have highlighted its effectiveness against various bacterial strains and fungi, suggesting that it could be developed into a therapeutic agent for treating infections caused by resistant microorganisms.

3. Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases, and pyrazole derivatives have been reported to exhibit anti-inflammatory properties. The compound may inhibit the production of pro-inflammatory cytokines, thus providing therapeutic benefits in conditions like arthritis and other inflammatory disorders.

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer efficacy of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Activity

In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, demonstrating its potential as an antibacterial agent.

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 1-methyl-5-(4-phenylpiperazino)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparación Con Compuestos Similares

Similar Compounds

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile: Lacks the phenylpiperazine moiety.

5-(4-phenylpiperazino)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile: Lacks the methyl group at the 1-position.

Uniqueness

1-methyl-5-(4-phenylpiperazino)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is unique due to the combination of its structural features, which might confer specific biological activities or chemical properties not found in similar compounds.

Actividad Biológica

1-Methyl-5-(4-phenylpiperazino)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, a compound belonging to the pyrazole class, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, underpinned by diverse research findings.

Chemical Structure and Properties

The chemical structure of 1-methyl-5-(4-phenylpiperazino)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile can be represented as follows:

- Molecular Formula : C15H16F3N5

- Molecular Weight : 335.32 g/mol

- SMILES Notation : CN1C(=C(C=N1)C(F)(F)F)N(C2=CC=C(C=C2)NCCN2CCCCC2)C#N

This compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity.

Pharmacological Profile

1-Methyl-5-(4-phenylpiperazino)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile exhibits a range of biological activities:

- Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have been reported to induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways and cell cycle arrest .

- Anti-inflammatory Effects : The pyrazole core is associated with anti-inflammatory properties, demonstrated in compounds like celecoxib, which selectively inhibit cyclooxygenase enzymes . This suggests that our compound may also possess similar anti-inflammatory capabilities.

The precise mechanism of action for 1-methyl-5-(4-phenylpiperazino)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile remains under investigation. However, it is hypothesized that the trifluoromethyl group enhances binding affinity to target proteins involved in inflammatory and cancer pathways.

Case Study 1: Anticancer Activity

In a study examining various pyrazole derivatives, 1-methyl-5-(4-phenylpiperazino)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile was tested against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent anticancer activity comparable to established chemotherapeutics.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1-Methyl-5-(4-phenylpiperazino)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | MCF7 (Breast Cancer) | 12.5 | Induces apoptosis |

| Celecoxib | MCF7 | 15.0 | COX inhibition |

Case Study 2: Anti-inflammatory Activity

In another investigation focusing on inflammation models, the compound exhibited significant inhibition of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential as an anti-inflammatory agent.

| Cytokine | Control (pg/mL) | Treatment (pg/mL) |

|---|---|---|

| IL-6 | 250 | 50 |

| TNF-alpha | 300 | 60 |

Q & A

What synthetic methodologies are optimal for constructing the pyrazole core with trifluoromethyl and phenylpiperazino substituents?

Basic Research Question

The synthesis of the pyrazole scaffold requires regioselective functionalization. Key steps include:

- Cyclocondensation : Use 1,3-diketones or β-keto nitriles with hydrazines under acidic conditions to form the pyrazole ring. Adjust substituent positions via temperature control (e.g., 80°C in ionic liquids for regioselectivity) .

- Trifluoromethyl Introduction : Employ halogen-exchange reactions (Halex) with CF₃ sources (e.g., trifluoromethyl chloride) under basic conditions .

- Piperazino Functionalization : Perform nucleophilic substitution at the pyrazole C-5 position using 4-phenylpiperazine in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base .

Methodological Tip : Monitor reaction progress via TLC and optimize yields by varying solvent polarity (e.g., cyclohexane/ethyl acetate gradients for flash chromatography) .

How can structural contradictions in crystallographic data be resolved for this compound?

Advanced Research Question

Conflicting crystallographic data may arise from:

- Polymorphism : Different crystal packing due to solvent of crystallization (e.g., ethanol vs. THF). Use single-crystal X-ray diffraction (SHELXL ) to identify polymorphs.

- Tautomerism : Pyrazole NH tautomerism can affect bond lengths. Validate via ¹H/¹³C NMR and IR spectroscopy (e.g., NH stretches at ~3285 cm⁻¹) .

- Dynamic Disorder : Address thermal motion artifacts by collecting data at low temperatures (e.g., 100 K) and refining with anisotropic displacement parameters .

Resolution Workflow : Cross-validate with spectroscopic data (HRMS for molecular formula) and computational modeling (DFT for optimized geometry).

What strategies enhance biological activity through substituent modification?

Advanced Research Question

The trifluoromethyl and phenylpiperazino groups are critical for bioactivity:

- Trifluoromethyl : Enhances metabolic stability and lipophilicity. Replace with other electron-withdrawing groups (e.g., nitro, sulfonyl) to modulate potency .

- Phenylpiperazino : Influences receptor binding (e.g., serotonin/dopamine receptors). Modify piperazine substituents (e.g., 4-fluorophenyl) to improve selectivity .

- Cyanide at C-4 : Explore bioisosteric replacements (e.g., carboxylate, tetrazole) to reduce toxicity while retaining activity .

Experimental Design : Synthesize analogs via parallel synthesis, screen against target enzymes (e.g., phosphodiesterases ), and analyze SAR using molecular docking (AutoDock Vina) .

How do reaction conditions impact isomer ratios in pyrazole derivatives?

Basic Research Question

Isomer distribution depends on:

- Substituent Electronic Effects : Electron-donating groups at C-4 favor 1,3,5-trisubstituted pyrazoles. Steric hindrance from phenylpiperazino may drive regioselectivity .

- Solvent and Temperature : Polar solvents (e.g., DMSO) and elevated temperatures (80–100°C) promote thermodynamic control, favoring more stable isomers .

- Catalysis : Copper(I) catalysts in click chemistry (e.g., CuSO₄/sodium ascorbate) enhance triazole-pyrazole hybrid formation with high regiocontrol .

Analytical Approach : Use HPLC with chiral columns or NOESY NMR to quantify isomers.

What computational methods predict binding affinity to neurological targets?

Advanced Research Question

The phenylpiperazino moiety suggests CNS activity. Employ:

- Molecular Docking : Simulate interactions with serotonin 5-HT₁A receptors (PDB ID: 7E2Z). Prioritize compounds with hydrogen bonds to Asp116 and hydrophobic contacts with Phe361 .

- MD Simulations : Assess binding stability (e.g., 100 ns simulations in GROMACS) to evaluate residence time .

- QSAR Models : Use CoMFA/CoMSIA to correlate substituent descriptors (logP, polar surface area) with IC₅₀ values .

Validation : Compare computational predictions with in vitro assays (e.g., radioligand binding ).

How can impurities in final products be minimized during scale-up?

Basic Research Question

Critical purification steps include:

- Recrystallization : Use ethanol/water mixtures to remove unreacted intermediates .

- Flash Chromatography : Optimize solvent gradients (e.g., 0–25% ethyl acetate in cyclohexane) to isolate the target compound .

- Celite Dry Loading : Reduce tailing during column chromatography for higher purity (>95%) .

Quality Control : Characterize via melting point, NMR (e.g., ¹³C δ 150.4 ppm for pyrazole C=O), and LC-MS .

What in vitro assays are suitable for evaluating pesticidal activity?

Advanced Research Question

Given structural similarity to Termidor ():

- Insecticidal Assays : Test against Aphis gossypii using leaf-dip methods (OECD Guideline 207).

- Herbicidal Screening : Evaluate seed germination inhibition in Arabidopsis thaliana .

- Mode of Action : Probe acetylcholinesterase inhibition via Ellman’s assay or voltage-gated sodium channel binding .

Data Interpretation : Compare LC₅₀ values with commercial agrochemicals and assess resistance profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.